molecular formula C13H10FNO2 B581242 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene CAS No. 1352318-40-1

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene

Cat. No.: B581242
CAS No.: 1352318-40-1
M. Wt: 231.226
InChI Key: HPLQKYKRWQAUCQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO2 It is a derivative of biphenyl, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene rings

Preparation Methods

The synthesis of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-2-methylbenzene followed by a coupling reaction with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and cost-effectively for commercial use.

Chemical Reactions Analysis

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can interact with nucleophiles in biological systems. These interactions can affect various molecular pathways, leading to specific biological effects .

Comparison with Similar Compounds

1-Fluoro-2-methyl-4-(4-nitrophenyl)benzene can be compared with other similar compounds such as:

    1-Fluoro-2-methyl-4-nitrobenzene: Lacks the additional phenyl group, making it less complex.

    4-Fluoro-3-methylnitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.

    2-Fluoro-5-nitrotoluene: Another isomer with different properties and uses

Properties

IUPAC Name

1-fluoro-2-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-9-8-11(4-7-13(9)14)10-2-5-12(6-3-10)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLQKYKRWQAUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718390
Record name 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-40-1
Record name 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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